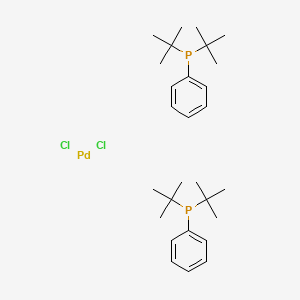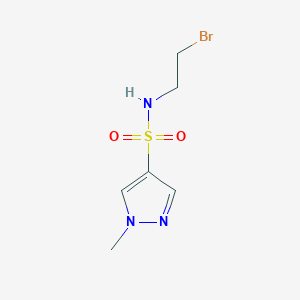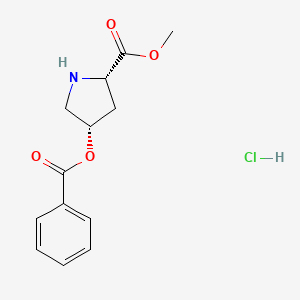
Dichlorobis(di-tert-butylphenylphosphine)palladium(II)
Übersicht
Beschreibung
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a compound with the empirical formula C28H46Cl2P2Pd and a molecular weight of 621.94 . It is used as an effective catalyst for cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) can be represented by the SMILES stringCl[Pd]Cl.CC(C)(C)P(c1ccccc1)C(C)(C)C.CC(C)(C)P(c2ccccc2)C(C)(C)C . The InChI representation is 1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2 . Chemical Reactions Analysis
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling with aryl halides including 5- and 6-membered heteroaryl chlorides . It is also used in other types of coupling reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a solid substance . It has a melting point of 260-264 °C (decomposition) .Wissenschaftliche Forschungsanwendungen
“Dichlorobis(di-tert-butylphenylphosphine)palladium(II)” is an organometallic compound . It’s used as an effective catalyst for cross-coupling reactions . These reactions are widely used in various fields of chemistry for the formation of carbon-carbon bonds, carbon-nitrogen bonds, and carbon-oxygen bonds. Some of the specific types of cross-coupling reactions that this compound is suitable for include the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Hiyama Coupling, and Heck Reaction .
-
Thin Film Deposition : Organometallic compounds like Dichlorobis(di-tert-butylphenylphosphine)palladium(II) are used in the deposition of thin films, which are critical in various industries including electronics and optics .
-
Pharmaceuticals : This compound can be used in the synthesis of pharmaceuticals. The ability to form carbon-carbon bonds, carbon-nitrogen bonds, and carbon-oxygen bonds is crucial in the creation of complex organic molecules often found in pharmaceuticals .
-
LED Manufacturing : Organometallic compounds are used in the manufacture of light-emitting diodes (LEDs). They can be used in the deposition of thin films that form the active layer of the LED .
-
Industrial Chemistry : Dichlorobis(di-tert-butylphenylphosphine)palladium(II) can be used as a catalyst in various industrial chemical reactions. Its ability to catalyze cross-coupling reactions makes it valuable in the synthesis of a wide range of chemicals .
-
Synthesis of Conjugated Polymers : Similar palladium compounds have been used as catalysts for the synthesis of conjugated polymers via Stille coupling .
-
α-Arylation of Trimethylsilyl Enol Ethers : In combination with other compounds, similar palladium compounds have been used for the α-arylation of trimethylsilyl enol ethers with aryl halides .
-
Thin Film Deposition : Organometallic compounds like Dichlorobis(di-tert-butylphenylphosphine)palladium(II) are used in the deposition of thin films, which are critical in various industries including electronics and optics .
-
Pharmaceuticals : This compound can be used in the synthesis of pharmaceuticals. The ability to form carbon-carbon bonds, carbon-nitrogen bonds, and carbon-oxygen bonds is crucial in the creation of complex organic molecules often found in pharmaceuticals .
-
LED Manufacturing : Organometallic compounds are used in the manufacture of light-emitting diodes (LEDs). They can be used in the deposition of thin films that form the active layer of the LED .
-
Industrial Chemistry : Dichlorobis(di-tert-butylphenylphosphine)palladium(II) can be used as a catalyst in various industrial chemical reactions. Its ability to catalyze cross-coupling reactions makes it valuable in the synthesis of a wide range of chemicals .
-
Synthesis of Conjugated Polymers : Similar palladium compounds have been used as catalysts for the synthesis of conjugated polymers via Stille coupling .
-
α-Arylation of Trimethylsilyl Enol Ethers : In combination with other compounds, similar palladium compounds have been used for the α-arylation of trimethylsilyl enol ethers with aryl halides .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
ditert-butyl(phenyl)phosphane;dichloropalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNRAWADYXIGHE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) | |
CAS RN |
34409-44-4 | |
| Record name | Dichlorobis[(di-tert-butyl)phenylphosphine]palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426379.png)




![2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426388.png)

![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426392.png)





![Methyl (2S,4S)-4-[(2,2,2-trichloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426401.png)